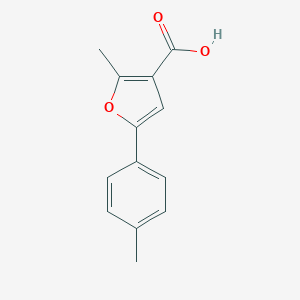

2-Methyl-5-(4-methylphenyl)-3-furoic acid

Overview

Description

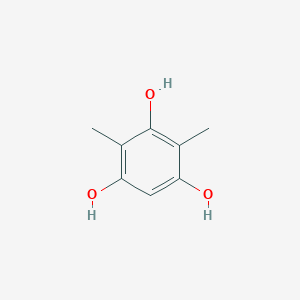

2-Methyl-5-(4-methylphenyl)-3-furoic acid is a compound that belongs to the class of organic compounds known as furoic acids. These acids are characterized by a furan ring bearing a carboxylic acid group.

Synthesis Analysis

- The synthesis of related furan derivatives has been achieved through various methods. For instance, an efficient synthesis of 4-halo-5-hydroxyfuran-2(5H)-ones, which are structurally related to 2-methyl-5-(4-methylphenyl)-3-furoic acid, was conducted via sequential halolactonization-hydroxylation reactions of 4-aryl-2,3-allenoic acids (Ma, Wu, & Shi, 2004). Another relevant synthesis approach is the reduction of 5-alkyl- and 5-aryl-2-furoic acids under controlled conditions, leading to various derivatives (Masamune, Ono, & Matsue, 1975).

Molecular Structure Analysis

- The molecular structure of similar furan compounds has been established using techniques like X-ray single-crystal diffraction, as demonstrated in the study of 3-methyl-4-iodo-5-phenyl-5-hydroxyl-2(5H)-furanone (Ma, Wu, & Shi, 2004).

Chemical Reactions and Properties

- The chemical reactions of furan derivatives include sequential halolactonization-hydroxylation, as well as reactions with various reagents leading to a range of products. The specific reactions for 2-methyl-5-(4-methylphenyl)-3-furoic acid are not detailed, but similar compounds have shown interesting reactivity (Masamune, Ono, & Matsue, 1975).

Scientific Research Applications

Biocatalytic Production for Bio-Based Polymers : A study by Yuan et al. (2019) discusses the biocatalytic production of 2,5-furandicarboxylic acid, a sustainable alternative to petroleum-derived terephthalic acid, which could be significant for bio-based polymers (Yuan et al., 2019).

Antifungal Activity : Research by Porretta et al. (1987) shows that 2-methyl-5-aryl-3-furoic acids exhibit promising antifungal activity, although they have poor antibacterial properties (Porretta et al., 1987).

Food Safety and Quality Control : A method for determining furanic compounds in honey and vegetable oils, with implications for food safety and quality control, was developed by Wong et al. (2012) (Wong et al., 2012).

Potential Pharmaceutical Agents : The synthesis of derivatives such as methyl 5-deoxy-3-C-hydroxymethyl-2,3-O-isopropylidene--DL-lyxo-furanoside and ribofuranoside, which have potential as pharmaceutical agents, was reported by Kinoshita and Miwa (1978) (Kinoshita & Miwa, 1978).

Spectroscopic Properties : Masamune et al. (1975) presented a convenient method for the synthesis of 5-substituted 2,5-dihydro-2-furoic acids, yielding compounds with interesting spectroscopic properties (Masamune et al., 1975).

Synthesis of Furan-Containing Natural Products : Beese and Keay (1991) discussed a simple method for preparing 2-silylated 3-furoic acids, relevant in the synthesis of furan-containing natural products (Beese & Keay, 1991).

Forensic Analysis : The determination of furanic compounds in honey and honeydew samples by Nozal et al. (2001) suggests applications in forensic analysis (Nozal et al., 2001).

Insulin Receptor Activators : Chou et al. (2006) demonstrated the selective synthesis of 3-aryl-5-(1H-indole-3-carbonyl)-4-hydroxyfuroic acids, potential insulin receptor activators (Chou et al., 2006).

Mechanism of Action

Target of Action

It is known that many similar compounds interact with various enzymes and receptors in the body, influencing a range of biological processes .

Mode of Action

It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the targets’ function .

Biochemical Pathways

Similar compounds have been shown to influence a variety of pathways, including those involved in inflammation, cell proliferation, and apoptosis .

Pharmacokinetics

Similar compounds are typically well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

Similar compounds have been shown to have a variety of effects, including anti-inflammatory, anticancer, and antioxidant activities .

Action Environment

The action, efficacy, and stability of 2-Methyl-5-(4-methylphenyl)-3-furoic acid can be influenced by a variety of environmental factors, including temperature, pH, and the presence of other compounds . For example, certain conditions may enhance or inhibit the compound’s activity, alter its stability, or affect its ability to reach its targets.

Safety and Hazards

properties

IUPAC Name |

2-methyl-5-(4-methylphenyl)furan-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-8-3-5-10(6-4-8)12-7-11(13(14)15)9(2)16-12/h3-7H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJLHTFFOPYRMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=C(O2)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383368 | |

| Record name | 2-methyl-5-(4-methylphenyl)-3-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-(4-methylphenyl)-3-furoic acid | |

CAS RN |

111787-86-1 | |

| Record name | 2-methyl-5-(4-methylphenyl)-3-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.